2-chloro-N-(4-chlorophenyl)-N'-methyl-4-(methylsulfonyl)benzenecarboximidamide
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Overview
Description
2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloro and methylsulfonyl groups attached to a benzenecarboximidamide core. Its molecular formula is C15H14Cl2N2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another approach involves the reaction of oxalyl chloride (or phosgene) with 2-chlorobenzamide to form 2-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . This method involves the aromatic nucleophilic substitution of halogen pyrimidines or substituted heterocycles with anilines under microwave conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and anhydrous conditions are employed for selective deacylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of target proteins . These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((4-chlorophenyl)carbamoyl)benzamide: This compound shares a similar structure but differs in its functional groups.
2-chloro-N-(2-(4-chlorophenyl)ethyl)benzamide: Another structurally related compound with different substituents.
Uniqueness
2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide is unique due to its specific combination of chloro and methylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N'-methyl-4-methylsulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-18-15(19-11-5-3-10(16)4-6-11)13-8-7-12(9-14(13)17)22(2,20)21/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFLBIHYFBWYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=C(C=C(C=C1)S(=O)(=O)C)Cl)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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